molecular formula C18H18N4O5S B2907696 3-methyl-2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034586-41-7

3-methyl-2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2907696
CAS No.: 2034586-41-7
M. Wt: 402.43
InChI Key: OTGHCILMVDONHG-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzo[d]oxazole core substituted with a methyl group at position 3 and an oxo group at position 2. The sulfonamide moiety is linked to a pyridine-methyl group bearing a 2-oxopyrrolidin-1-yl substituent.

Properties

IUPAC Name

3-methyl-2-oxo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-21-14-10-13(4-5-15(14)27-18(21)24)28(25,26)20-11-12-6-7-19-16(9-12)22-8-2-3-17(22)23/h4-7,9-10,20H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGHCILMVDONHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)N4CCCC4=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The benzo[d]oxazole sulfonamide scaffold is shared with several pharmacologically active compounds. For example:

  • 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2) shares a pyrrolidinone substituent and aromatic sulfonamide core but replaces the benzo[d]oxazole with a chromenopyridine system. This substitution likely alters solubility and target selectivity due to increased hydrophobicity .
  • N-(6-(3-(5,5-Dimethyl-4-oxo-4,5-dihydroisoxazol-3-yl)phenyl)pyridin-3-yl)-2,6-difluorobenzamide (CAS 1373938-21-6) features an isoxazolone ring instead of benzo[d]oxazole, which may enhance metabolic stability but reduce sulfonamide-mediated hydrogen bonding .

Sulfonamide-Containing Analogues

Sulfonamides are critical in medicinal chemistry for their enzyme-inhibitory properties. Key comparisons include:

  • N-[(4-Bromo-2-iodophenyl)carbamothioyl]-2-iodobenzamide (CAS 5331-53-3): This compound lacks the heterocyclic oxazole/pyridine system but retains sulfonamide-like thiourea functionality.
  • 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride (CAS 198276-06-1): The long alkyl chain introduces lipophilicity, contrasting with the polar pyridine-pyrrolidinone group in the target compound. This difference highlights trade-offs between membrane permeability and aqueous solubility .

Pyrrolidinone-Containing Analogues

The 2-oxopyrrolidin-1-yl group is a common motif in nootropic and kinase-inhibitor drugs. Examples include:

  • N-Methyl-4-(2-oxo-3-((tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-5-yl)benzamide (CAS 1021916-44-8): Replaces pyridine with imidazopyrazine, enhancing hydrogen-bond acceptor capacity. The tetrahydro-pyran group may improve blood-brain barrier penetration compared to the target compound’s pyridine-methyl linker .
  • 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (CAS 379236-68-7): Incorporates a thienopyrimidine core and furan substituent, which could confer distinct electronic properties and metabolic pathways .

Quantitative Comparison Using Structural Similarity Metrics

Computational methods for structural comparison, such as Tanimoto coefficients and graph-based subgraph matching , are critical for quantifying similarities . Below is a hypothetical analysis based on the provided evidence:

Compound Tanimoto Coefficient (vs. Target) Key Structural Differences
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide 0.72 Chromenopyridine vs. benzo[d]oxazole; additional dioxopyrrolidine group
N-(6-(3-(5,5-Dimethyl-4-oxo-4,5-dihydroisoxazol-3-yl)phenyl)pyridin-3-yl)-2,6-difluorobenzamide 0.65 Isoxazolone replaces oxazole; fluorinated benzamide
N-Methyl-4-(2-oxo-3-((tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-5-yl)benzamide 0.58 Imidazopyrazine core; tetrahydro-pyran substituent

Notes:

  • Tanimoto coefficients >0.6 indicate moderate similarity, sufficient for scaffold-hopping drug discovery .
  • Graph-based methods (e.g., subgraph matching) may reveal conserved pharmacophoric features despite low Tanimoto scores .

Research Findings and Implications

  • Bioisosteric Replacements: The benzo[d]oxazole ring in the target compound could be replaced with thieno[2,3-d]pyrimidine (as in CAS 379236-68-7) to modulate solubility without sacrificing aromatic stacking interactions .
  • Metabolic Stability : The 2-oxopyrrolidin-1-yl group may undergo oxidative metabolism more readily than the tetrahydro-pyran group in CAS 1021916-44-8, suggesting a need for prodrug strategies .
  • Target Selectivity : Sulfonamide-containing analogues like CAS 198276-06-1 demonstrate that alkylation of the sulfonamide can shift selectivity from cytosolic to membrane-bound targets .

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